2'-Deoxyuridine-5'-triphosphate trisodium salt is a nucleotide analog that plays a crucial role in molecular biology, particularly in the synthesis and manipulation of deoxyribonucleic acid (DNA). It is characterized by the presence of a deoxyribose sugar and a uracil base, making it an essential building block for DNA synthesis. The compound's molecular formula is C₉H₁₅N₂Na₃O₁₄P₃, with a molecular weight of approximately 537.11 g/mol. It is commonly utilized in polymerase chain reactions (PCR) to prevent carryover contamination and to study the enzymatic activity of deoxyuridine 5'-triphosphate nucleotidohydrolases.
2'-Deoxyuridine-5'-triphosphate trisodium salt is classified as a nucleotide triphosphate. It is derived from 2'-deoxyuridine through phosphorylation at the 5' position. The compound is commercially available from various suppliers, including Thermo Scientific and VWR, and is typically provided in a white powder form with a purity of at least 95% .
The synthesis of 2'-deoxyuridine-5'-triphosphate trisodium salt can be achieved through both chemical and enzymatic methods. The general approach involves the following steps:
The enzymatic synthesis often employs kinases that catalyze the transfer of phosphate groups to the hydroxyl groups on the nucleotide, ensuring specificity and efficiency in producing the desired triphosphate form.
The molecular structure of 2'-deoxyuridine-5'-triphosphate trisodium salt consists of:
The structural formula can be represented as follows:
Key data regarding its molecular structure includes:
2'-Deoxyuridine-5'-triphosphate trisodium salt participates in several important biochemical reactions:
The kinetics of these reactions are influenced by factors such as enzyme concentration, temperature, and pH, which are critical for optimizing conditions in laboratory settings.
The mechanism of action for 2'-deoxyuridine-5'-triphosphate trisodium salt primarily revolves around its role as a substrate for DNA polymerases during replication and repair processes:
This process is crucial for maintaining genomic integrity during cell division and repair mechanisms.
Relevant data on solubility and stability are essential for practical applications in laboratory settings.
2'-Deoxyuridine-5'-triphosphate trisodium salt has several significant applications in molecular biology:
The identification of 2'-deoxyuridine-5'-triphosphate (dUTP) as a fundamental nucleotide component emerged during the mid-20th century as researchers elucidated pathways for DNA precursor biosynthesis. Early investigations into thymidylate metabolism revealed that dUTP constitutes a natural intermediate in pyrimidine nucleotide biosynthesis, formed through the phosphorylation of deoxyuridine monophosphate (dUMP) or via the deamination of deoxycytidine triphosphate (dCTP) [5] [10]. The inherent instability of uracil-containing nucleotides within DNA templates was recognized during studies of nucleoside analogue metabolism in the 1970s, where researchers observed that 5-substituted deoxyuridine derivatives could undergo hydrolytic degradation under physiological conditions [5]. This discovery highlighted the biological imperative to minimize uracil incorporation into genomic DNA.
The development of the trisodium salt formulation addressed critical requirements for biochemical stability and solubility in experimental systems. This salt form, with its empirical formula C₉H₁₅N₂Na₃O₁₄P₃ and molecular weight of 537.11 g/mol, exhibits enhanced water solubility compared to the free acid form, facilitating its use in enzymatic assays and molecular biology applications [1] [2] [4]. The crystallization of the compound as a white to off-white powder stabilized at -20°C under inert atmosphere represents a solution to the inherent hydrolytic instability observed in early nucleotide preparations [1]. Documentation of this compound expanded significantly following its commercial availability in the 1980s, with purity specifications (typically ≥95-99%) enabling standardized experimental use across molecular biology laboratories [2] [4] [7].
Table 1: Fundamental Chemical Properties of 2'-Deoxyuridine-5'-triphosphate Trisodium Salt
| Property | Specification |
|---|---|
| IUPAC Name | sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate |
| CAS Registry Number | 102814-08-4 |
| Molecular Formula | C₉H₁₅N₂Na₃O₁₄P₃ |
| Molecular Weight | 537.11 g/mol |
| Purity Specifications | 95-99% (HPLC) |
| Storage Conditions | -20°C, inert atmosphere, desiccated |
| Solubility | Soluble in water (100 mM solutions documented) |
| Primary Biological Role | dTTP analogue; substrate for DNA polymerases |
2'-Deoxyuridine-5'-triphosphate trisodium salt occupies a pivotal position in nucleotide pool regulation, where its intracellular concentration must be rigorously controlled to prevent genomic instability. The inherent structural similarity between dUTP and deoxythymidine triphosphate (dTTP) presents a significant challenge to DNA synthesis fidelity. Both nucleotides can serve as substrates for DNA polymerases, but uracil misincorporation instead of thymine creates non-canonical base pairs that compromise genetic integrity [2] [6]. This promiscuity necessitates specialized enzymatic surveillance mechanisms to maintain genomic stability.
The enzyme deoxyuridine triphosphate pyrophosphatase (dUTPase, EC 3.6.1.23) represents the primary defense against uracil misincorporation. This enzyme catalyzes the hydrolysis of dUTP to deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate, simultaneously regulating dUTP availability while providing the essential substrate for thymidylate synthase [2] [6]. The critical nature of this enzymatic pathway is evidenced by observations that dUTPase deficiency leads to elevated dUTP/dTTP ratios, resulting in excessive uracil incorporation, DNA strand breaks, and cell death. This phenomenon is exploited therapeutically in cancer treatments involving thymidylate synthase inhibitors like 5-fluorouracil (5-FU), which induce thymineless stress while simultaneously elevating dUTP pools [6].
The repair of uracil-containing DNA involves base excision repair (BER) pathways initiated by uracil-DNA glycosylases (UDGs). These enzymes recognize and excise uracil bases from DNA backbones, creating abasic sites that are subsequently processed by AP endonucleases, DNA polymerases, and DNA ligases [2] [7]. However, when dUTP concentrations remain elevated, this repair process becomes futile: DNA polymerases reincorporate dUTP during repair synthesis, establishing destructive cycles of excision and reincorporation that generate DNA strand breaks and chromosomal fragmentation [6]. Consequently, the compound serves as both a metabolic intermediate and a potential genotoxic agent, depending on cellular context and enzymatic regulation.
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